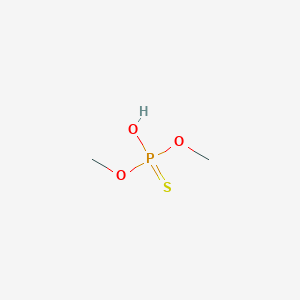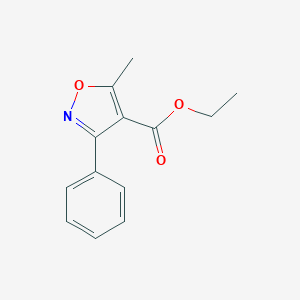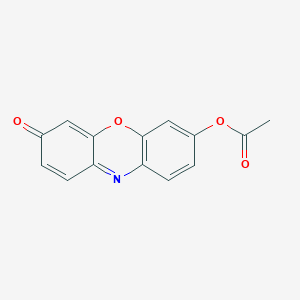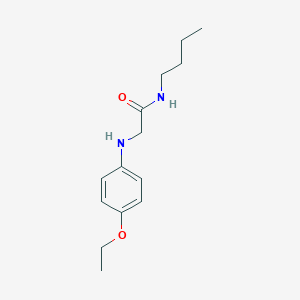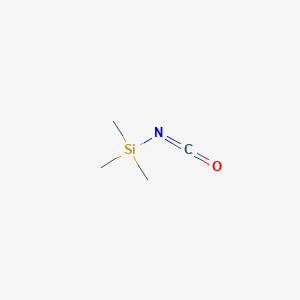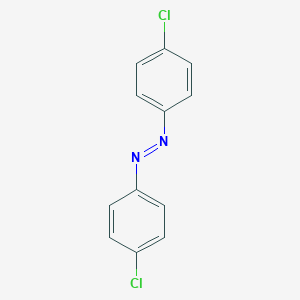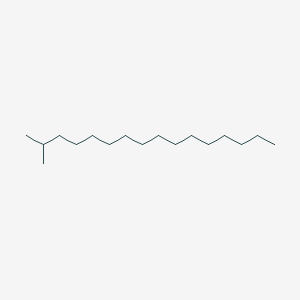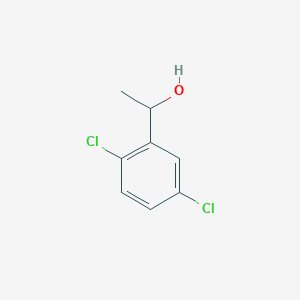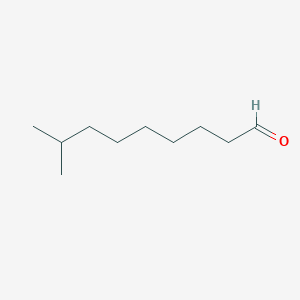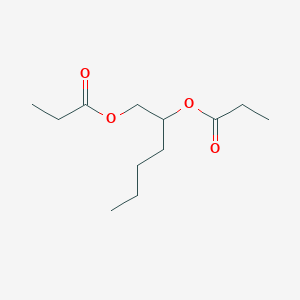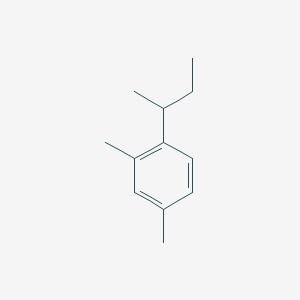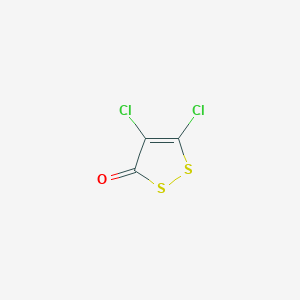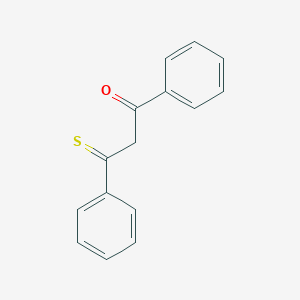
1-Propanone, 1,3-diphenyl-3-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1,3-diphenyl-3-thioxo-, also known as thioacetone, is an organic compound with a strong odor that has been studied for its potential applications in scientific research. Thioacetone is a colorless liquid that is soluble in water and has a boiling point of 138°C. It is an important compound in the field of organic chemistry due to its unique chemical properties and potential applications in various scientific fields.
Mechanism Of Action
The mechanism of action of 1-Propanone, 1,3-diphenyl-3-thioxo- is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This can lead to a reduction in inflammation and tumor growth, as well as other physiological effects.
Biochemical And Physiological Effects
Thioacetone has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory and antitumor properties, and may be useful in the treatment of various diseases. Thioacetone has also been shown to have a sedative effect on the central nervous system, and may be useful in the treatment of anxiety and other related disorders.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Propanone, 1,3-diphenyl-3-thioxo- in laboratory experiments is that it is relatively easy to synthesize in large quantities. Thioacetone is also relatively stable and can be stored for long periods of time without degradation. However, 1-Propanone, 1,3-diphenyl-3-thioxo- has a strong odor that can be unpleasant and may pose a health risk if not used in a well-ventilated area. Additionally, 1-Propanone, 1,3-diphenyl-3-thioxo- can be toxic if ingested or inhaled, and should be handled with care.
Future Directions
There are many potential future directions for research on 1-Propanone, 1,3-diphenyl-3-thioxo-. One area of interest is the development of new drugs based on the anti-inflammatory and antitumor properties of 1-Propanone, 1,3-diphenyl-3-thioxo-. Another area of interest is the study of the sedative effects of 1-Propanone, 1,3-diphenyl-3-thioxo- on the central nervous system, and its potential use in the treatment of anxiety and related disorders. Additionally, research on the mechanism of action of 1-Propanone, 1,3-diphenyl-3-thioxo- could lead to a better understanding of its potential applications in various scientific fields.
Synthesis Methods
Thioacetone can be synthesized through the reaction of acetone with sulfur, followed by a reduction reaction using sodium borohydride. This method is commonly used in laboratory settings to produce 1-Propanone, 1,3-diphenyl-3-thioxo- in large quantities for scientific research purposes.
Scientific Research Applications
Thioacetone has been studied for its potential applications in various scientific fields, including organic chemistry, biochemistry, and pharmacology. In organic chemistry, 1-Propanone, 1,3-diphenyl-3-thioxo- is used as a reagent in the synthesis of various organic compounds. It is also used as a solvent in some chemical reactions.
Thioacetone has been studied for its potential applications in biochemistry and pharmacology. It has been shown to have anti-inflammatory and antitumor properties, and may be useful in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
1,3-diphenyl-3-sulfanylidenepropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12OS/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELMQLYNQRJGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=S)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350396 |
Source


|
| Record name | 1-Propanone, 1,3-diphenyl-3-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanone, 1,3-diphenyl-3-thioxo- | |
CAS RN |
1215-43-6 |
Source


|
| Record name | 1-Propanone, 1,3-diphenyl-3-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

